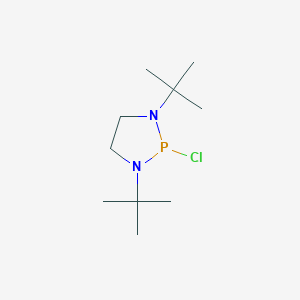
4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-3-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its chromen-4-one core structure, substituted with benzyloxy and methoxyphenyl groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by benzylation to introduce the benzyloxy group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Halogenated or aminated flavonoid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of 3-(Benzyloxy)-2-(4-methoxyphenyl)-4H-chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase. Additionally, it may inhibit the activity of pro-inflammatory cytokines and signaling pathways, thereby exerting anti-inflammatory effects. The compound’s anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways like PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4H-chromen-4-one: Lacks the methoxyphenyl group, which may result in different biological activities.
2-(4-Methoxyphenyl)-4H-chromen-4-one: Lacks the benzyloxy group, potentially altering its chemical reactivity and biological properties.
3-(4-Methoxyphenyl)-4H-chromen-4-one: Similar structure but without the benzyloxy group, affecting its overall activity.
Uniqueness
3-(Benzyloxy)-2-(4-methoxyphenyl)-4H-chromen-4-one stands out due to the presence of both benzyloxy and methoxyphenyl groups, which contribute to its unique chemical reactivity and diverse biological activities. These structural features enhance its potential as a multifunctional compound in various scientific and industrial applications.
Properties
CAS No. |
88187-01-3 |
|---|---|
Molecular Formula |
C23H18O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C23H18O4/c1-25-18-13-11-17(12-14-18)22-23(26-15-16-7-3-2-4-8-16)21(24)19-9-5-6-10-20(19)27-22/h2-14H,15H2,1H3 |
InChI Key |
SSAQFZYVXPTKFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


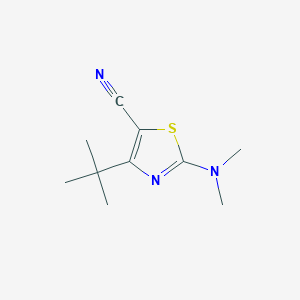
![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
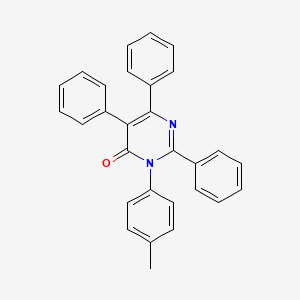
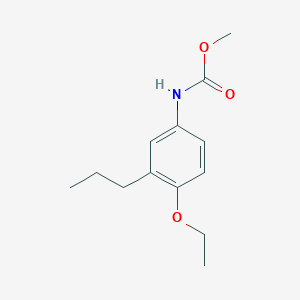
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)

![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
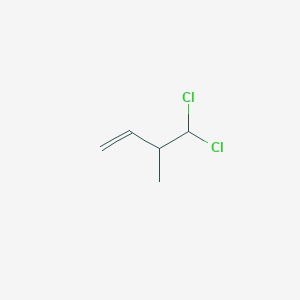
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)

![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)


